molecular formula C23H22N2O3 B304052 N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Número de catálogo B304052
Peso molecular: 374.4 g/mol
Clave InChI: UDKBFAMXBMLJTL-STZFKDTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as FTI-277, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of a class of compounds known as farnesyltransferase inhibitors, which target the farnesyltransferase enzyme that is involved in the processing of a number of proteins that are important in cancer cell growth and survival.

Mecanismo De Acción

FTI-277 works by inhibiting the activity of the farnesyltransferase enzyme, which is involved in the processing of a number of proteins that are important in cancer cell growth and survival. By inhibiting this enzyme, FTI-277 prevents the production of these proteins and thereby disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell signaling pathways. FTI-277 has also been shown to have effects on the immune system, including the activation of immune cells that can help to fight cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using FTI-277 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using FTI-277 is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the use of FTI-277 in lab experiments may not fully replicate the conditions of cancer cells in the human body, and further research is needed to determine the full potential of this compound in cancer treatment.

Direcciones Futuras

There are a number of potential future directions for research on FTI-277. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to determine the full range of cancers that can be treated with FTI-277, as well as the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of new farnesyltransferase inhibitors that are even more effective than FTI-277, and that may have fewer side effects.

Métodos De Síntesis

FTI-277 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Horner-Wadsworth-Emmons reaction. The synthesis of FTI-277 typically involves the use of multiple steps and the use of specialized equipment and reagents.

Aplicaciones Científicas De Investigación

FTI-277 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of a number of different types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. FTI-277 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Nombre del producto

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Fórmula molecular

C23H22N2O3

Peso molecular

374.4 g/mol

Nombre IUPAC

N-[(Z)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-15-6-10-19(11-7-15)24-23(27)21(14-20-5-4-12-28-20)25-22(26)18-9-8-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

Clave InChI

UDKBFAMXBMLJTL-STZFKDTASA-N

SMILES isomérico

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

SMILES canónico

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.